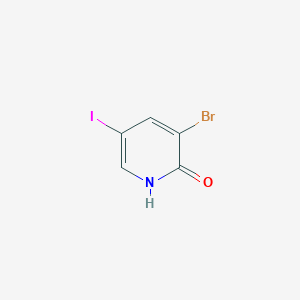

3-Bromo-5-iodopyridin-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCOEKKQKHACCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698895 | |

| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637348-81-3 | |

| Record name | 3-Bromo-5-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Considerations of 3 Bromo 5 Iodopyridin 2 Ol

Tautomeric Equilibria in Pyridin-2-ol Systems

Pyridin-2-ol and its derivatives are well-known to exhibit prototropic tautomerism, a phenomenon involving the migration of a proton. researchgate.net This results in an equilibrium between two forms: the aromatic hydroxy-pyridine form (the "ol" or enol tautomer) and the non-aromatic pyridinone form (the "one" or keto tautomer). researchgate.netconicet.gov.ar The position of this equilibrium is sensitive to various factors, including the nature and position of substituents on the ring, the solvent polarity, and the physical state (solution or solid). conicet.gov.ar For the parent 2-hydroxypyridine, the pyridinone form is generally the more stable tautomer.

In the case of 3-Bromo-5-iodopyridin-2-ol, the tautomeric equilibrium lies significantly toward the pyridinone form. The compound is more accurately named 5-Bromo-3-iodo-2(1H)-pyridinone or 5-bromo-3-iodo-1H-pyridin-2-one. uni.lu Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy in a DMSO-d6 solvent confirms that the keto form is predominant under these conditions. guidechem.com

The ¹H NMR spectrum shows a broad singlet around 12.2 ppm, which is characteristic of the N-H proton in the pyridinone ring, rather than the O-H proton of a pyridinol. guidechem.com Furthermore, ¹³C NMR data reveals a signal at approximately 179.4 ppm, which is indicative of a carbonyl carbon (C=O), a key feature of the pyridinone structure. guidechem.com Infrared (IR) spectroscopy can also distinguish between the tautomers, with characteristic C=O stretching bands appearing for the pyridinone form.

| Spectroscopic Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| ¹H NMR (in DMSO-d6) | δ ~12.2 ppm (broad singlet, 1H) | Corresponds to the N-H proton of the pyridinone ring. | guidechem.com |

| ¹³C NMR (in DMSO-d6) | δ ~179.4 ppm | Chemical shift is characteristic of a carbonyl (C=O) carbon. | guidechem.com |

| IR Spectroscopy | Stretching bands in the region of 1650-1700 cm⁻¹ | Typical region for carbonyl (C=O) group absorption. | arabjchem.org |

Regiochemical Specificity of Halogenation

The substitution pattern of this compound, with halogens at the C3 and C5 positions, is a direct result of the directing effects of the substituents on the pyridine (B92270) ring during synthesis. The hydroxyl (or amino) group at the C2 position is an activating, electron-donating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Several synthetic routes have been established:

Iodination of a brominated precursor : One common method involves the iodination of 5-bromo-2-hydroxypyridine. guidechem.com The hydroxyl group at C2 and the bromine at C5 direct the incoming iodine electrophile to the C3 position.

Bromination of an iodinated precursor : Another approach is the bromination of 3-iodopyridin-2(1H)-one. Using a selective brominating agent like N-bromosuccinimide (NBS) at low temperatures allows for controlled bromination at the C5 position, which is activated by the C2-carbonyl group's conjugate system and the directing effect of the NH group.

Synthesis from an aminopyridine : A multi-step synthesis can start from 2-amino-5-bromopyridine. guidechem.com This precursor is first iodinated. The amino group at C2 and the bromo group at C5 direct the iodine to the C3 position, forming 2-amino-5-bromo-3-iodopyridine. guidechem.com This intermediate is then converted to the final pyridin-2-ol product via a diazotization reaction, where the amino group is replaced by a hydroxyl group. guidechem.com

In all these pathways, the regioselectivity is governed by the powerful directing effects of the C2-hydroxy/amino group, leading specifically to the 3,5-dihalo substitution pattern.

Conformational Analysis and Molecular Geometry

Conformational analysis involves the study of the three-dimensional arrangement of atoms in a molecule. libretexts.orgscribd.com For this compound, the core structure is the six-membered pyridine ring, which is essentially planar. The substituents—bromo, iodo, and the oxygen of the carbonyl group—lie in or very close to this plane.

Intramolecular interactions, such as hydrogen bonding, can also affect conformation. In the pyridin-2-ol tautomer, a hydrogen bond could potentially form between the hydroxyl group at C2 and the bromine atom at C3, which could influence its acidity and reactivity. However, given the predominance of the 2(1H)-pyridinone tautomer, the key structural features are dictated by the planar ring and the exocyclic carbonyl group. Theoretical calculations and data from analogous crystal structures are used to estimate key geometric parameters.

| Parameter | Typical/Predicted Value | Comment | Reference |

|---|---|---|---|

| Molecular Formula | C₅H₃BrINO | Derived from elemental composition. | sigmaaldrich.com |

| Molecular Weight | 299.89 g/mol | Calculated from atomic weights. | sigmaaldrich.com |

| C-I Bond Length | ~2.09 Å | Based on X-ray data for analogous compounds. | |

| Ring Conformation | Planar | Characteristic of aromatic and pyridinone systems. | |

| Predicted XLogP | 1.3 | A measure of lipophilicity. | uni.lu |

Chemical Reactivity and Transformative Potential of 3 Bromo 5 Iodopyridin 2 Ol

Halogen Exchange Reactions

Halogen exchange reactions in dihalogenated pyridines are dictated by the relative bond strengths and leaving group abilities of the attached halogens. In 3-Bromo-5-iodopyridin-2-ol, the carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond, making iodine a better leaving group.

Selective Displacement of Bromine vs. Iodine

The differential reactivity between the bromine and iodine substituents allows for selective chemical transformations. The carbon-iodine bond is more susceptible to cleavage, meaning reactions can be directed to the 5-position of the pyridine (B92270) ring while leaving the bromine at the 3-position intact. This chemoselectivity is particularly prominent in transition metal-catalyzed cross-coupling reactions, where oxidative addition to the palladium catalyst occurs preferentially at the C–I bond. rsc.orgnrochemistry.com

For instance, in Sonogashira couplings, performing the reaction at room temperature can exploit the reactivity difference to selectively couple an alkyne at the C-I position while leaving the C-Br bond untouched. wikipedia.org This principle allows for the stepwise functionalization of the pyridine ring, introducing one group at the 5-position via the iodine and then subsequently modifying the 3-position.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | Carbon-Bromine (C-Br) | Carbon-Iodine (C-I) |

|---|---|---|

| Bond Energy (approx. kJ/mol) | ~285 | ~213 |

| Leaving Group Ability | Good | Excellent |

| Reactivity in Cross-Coupling | Lower | Higher |

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when activating electron-withdrawing groups are present. pressbooks.publibretexts.org In this compound, the bromine and iodine atoms serve as leaving groups. Nucleophiles such as amines, thiols, or alkoxides can displace one or both halogen atoms. evitachem.comsci-hub.sepipzine-chem.com

The reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring. libretexts.org The rate of these reactions is influenced by the nature of the leaving group, with iodide being superior to bromide. sci-hub.senih.gov The presence of the hydroxyl group at the 2-position, which can exist in tautomeric equilibrium with its pyridone form, also modulates the electronic properties of the ring and influences the regioselectivity of the nucleophilic attack.

Electrophilic Reactions

While the pyridine nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen, the substituents on this compound significantly influence its reactivity. The hydroxyl group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine and iodine atoms are deactivating but also ortho- and para-directing.

The outcome of an electrophilic substitution reaction is therefore dependent on the interplay of these directing effects and the reaction conditions. The positions C4 and C6 are the most likely sites for electrophilic attack, though the inherent low electrophilic reactivity of the pyridine ring often necessitates harsh reaction conditions.

Coupling Reactions with Carbon-Carbon and Carbon-Heteroatom Bonds

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is a key feature that allows for selective and sequential functionalization.

Suzuki, Sonogashira, and Buchwald-Hartwig Type Couplings

These palladium-catalyzed reactions are among the most powerful tools for elaborating halogenated pyridine scaffolds. The generally accepted order of reactivity for aryl halides in the rate-determining oxidative addition step is I > Br > Cl. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples the halo-pyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. organic-chemistry.org For this compound, the Suzuki coupling is expected to occur selectively at the C5-I position under controlled conditions, allowing for the introduction of an aryl, heteroaryl, or alkyl group. rsc.orgnih.gov Subsequent reaction at the C3-Br position can be achieved under more forcing conditions.

Sonogashira Coupling : This reaction forms a C-C bond between the halo-pyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The higher reactivity of the C-I bond allows for the selective alkynylation at the 5-position. nrochemistry.comwikipedia.org This method is widely used in the synthesis of complex molecules and functional materials. nih.gov

Buchwald-Hartwig Amination : This reaction forms a C-N bond between the halo-pyridine and an amine. wikipedia.orgrug.nlorganic-chemistry.org It is a versatile method for synthesizing arylamines. wikipedia.org The reaction with this compound would preferentially occur at the C5-I position, enabling the selective introduction of a primary or secondary amine. researchgate.net This selectivity is crucial for building libraries of substituted aminopyridines. researchgate.net

Table 2: Predicted Selectivity in Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Primary Reaction Site |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C5-I |

| Sonogashira | R-C≡CH | C5-I |

| Buchwald-Hartwig | R₂NH | C5-I |

Dearomatization Reactions of Pyridinol Scaffolds

The dearomatization of pyridines is a powerful strategy for accessing highly functionalized, non-aromatic six-membered nitrogen heterocycles, such as piperidines and dihydropyridines, which are prevalent in natural products and pharmaceuticals. nih.govmdpi.com Pyridin-2-ols (or 2-pyridones) can undergo dearomatization through various methods, including reduction, cycloaddition, and nucleophilic additions to activated pyridinium species. mdpi.com

Recent advances have demonstrated that transition metal-catalyzed processes, for instance using copper or ruthenium complexes, can achieve dearomatization of pyridine derivatives under mild conditions without prior activation of the ring. acs.org For a substrate like this compound, such reactions could potentially lead to complex, substituted piperidine structures. For example, catalytic hydroboration can yield dihydropyridines, although 2-substituted pyridines can sometimes be challenging substrates due to steric hindrance. acs.org Dearomative epoxidation is another modern strategy that can introduce heteroatom functionalities directly onto the ring system. nih.gov

Oxidation and Reduction Pathways

Detailed experimental studies specifically outlining the oxidation and reduction pathways of this compound are not extensively documented in publicly available literature. However, its reactivity can be inferred from the known chemical behavior of its constituent functional groups and related heterocyclic systems.

The pyridin-2-ol core of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. The presence of two electron-withdrawing halogen atoms at the 3- and 5-positions is expected to influence the electronic distribution within the pyridine ring, thereby affecting its susceptibility to oxidation and reduction.

Oxidation: The pyridin-2-one tautomer is a potential substrate for various oxidizing agents. Oxidation could potentially lead to the formation of derivatives with higher oxidation states or the degradation of the pyridine ring under harsh conditions. The hydroxyl group of the pyridin-2-ol tautomer could, in principle, be oxidized, though the aromatic nature of the ring system makes this less favorable than with aliphatic alcohols.

Reduction: The pyridine ring of this compound can be susceptible to reduction under various conditions. Catalytic hydrogenation, for instance, could lead to the saturation of the pyridine ring to form the corresponding piperidine derivative. The halogen substituents may also be susceptible to hydrogenolysis (cleavage of the carbon-halogen bond) under these conditions, with the carbon-iodine bond being more readily cleaved than the carbon-bromine bond.

The selective reduction of one or both halogen atoms without affecting the pyridine ring is another potential transformation. This could be achieved using specific reducing agents or catalytic systems that favor dehalogenation. The relative ease of reduction of the C-I bond compared to the C-Br bond could allow for selective removal of the iodine atom.

The following table summarizes the potential, though not experimentally verified for this specific molecule, oxidation and reduction reactions.

| Reaction Type | Potential Reagents | Potential Product(s) | Notes |

| Oxidation | Mild oxidizing agents | Ring-opened products or further functionalized pyridinones | Highly dependent on reaction conditions. |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Bromo-5-iodopiperidin-2-ol and/or dehalogenated products | Potential for both ring saturation and dehalogenation. |

| Reductive Dehalogenation | Zn, AcOH or other reducing agents | 3-Bromopyridin-2-ol, 5-Iodopyridin-2-ol, or Pyridin-2-ol | Selective deiodination is expected to be more facile. |

Reactivity as a Building Block in Complex Molecule Synthesis

This compound is recognized as a valuable pharmaceutical intermediate, a testament to its utility as a building block in the synthesis of more complex and potentially biologically active molecules guidechem.com. Its synthetic potential is primarily derived from the presence of two different halogen atoms at distinct positions on the pyridin-2-one core, which allows for regioselective functionalization.

A key synthetic route to this compound involves the diazotization of its amino precursor, 2-amino-5-bromo-3-iodopyridine guidechem.com. This amino-pyridine is a well-established intermediate in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors google.comijssst.info. The availability of synthetic routes to this precursor enhances the accessibility of this compound for further chemical transformations guidechem.comijssst.infochemicalbook.com.

The primary utility of this compound in complex molecule synthesis lies in its capacity to undergo a variety of cross-coupling reactions. The carbon-iodine and carbon-bromine bonds serve as handles for the introduction of new carbon-carbon and carbon-heteroatom bonds. A crucial aspect of its reactivity is the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond. This difference in reactivity allows for the selective functionalization of the C3 position while leaving the C5 position available for a subsequent, different transformation.

This regioselective approach is highly valuable for the construction of polysubstituted pyridine derivatives, which are common scaffolds in medicinal chemistry. For instance, a Suzuki-Miyaura coupling could be performed at the C3 position by reacting this compound with a boronic acid in the presence of a palladium catalyst. The resulting 3-aryl-5-bromopyridin-2-ol could then undergo a second cross-coupling reaction at the C5 position with a different coupling partner.

The following table provides representative examples of cross-coupling reactions that are anticipated to be applicable to this compound, based on the known reactivity of similar halogenated pyridines.

| Cross-Coupling Reaction | Typical Reagents | Potential Product at C3 (Iodo Position) | Potential Product at C5 (Bromo Position) |

| Suzuki-Miyaura | R-B(OH)₂, Pd catalyst, Base | 3-Aryl/heteroaryl-5-bromopyridin-2-ol | 3-Iodo-5-aryl/heteroarylpyridin-2-ol |

| Stille | R-Sn(Alkyl)₃, Pd catalyst | 3-Aryl/alkenyl-5-bromopyridin-2-ol | 3-Iodo-5-aryl/alkenylpyridin-2-ol |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-5-bromopyridin-2-ol | 3-Iodo-5-alkynylpyridin-2-ol |

| Buchwald-Hartwig | Amine/Alcohol, Pd catalyst, Base | 3-Amino/alkoxy-5-bromopyridin-2-ol | 3-Iodo-5-amino/alkoxypyridin-2-ol |

The hydroxyl/pyridone functionality at the C2 position also offers opportunities for further derivatization. For example, the nitrogen atom of the pyridone tautomer can undergo N-alkylation or N-arylation reactions acs.org. The hydroxyl group of the pyridinol tautomer can be converted into other functional groups, such as ethers or esters, which can further modulate the properties of the resulting molecule.

Derivatization Strategies and Functionalization of 3 Bromo 5 Iodopyridin 2 Ol

O-Derivatization Approaches

The hydroxyl group of 3-bromo-5-iodopyridin-2-ol is a primary site for modification, allowing for the formation of ethers and esters. These reactions can alter the compound's solubility, steric profile, and electronic properties, and can serve as a protecting group strategy during subsequent reactions at other positions.

Etherification: The conversion of the hydroxyl group to an ether is typically achieved via a Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Reaction Conditions: Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN). The choice of base and solvent can be critical for achieving high yields and avoiding side reactions.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride (B1165640).

Fischer Esterification: Direct reaction with a carboxylic acid under acidic catalysis (e.g., sulfuric acid) can produce the corresponding ester, although this method may not be suitable for sensitive substrates.

Acylation with Acyl Halides/Anhydrides: A more common and milder approach involves reacting the pyridinol with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine. Pyridine can act as both the base and a nucleophilic catalyst.

Coupling Agent-Mediated Esterification: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) combined with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation from a carboxylic acid and the pyridinol under mild conditions. jocpr.com This method is particularly useful for creating esters from less reactive carboxylic acids. jocpr.com

The table below summarizes potential conditions for these O-derivatization reactions.

| Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Product |

| Etherification | Alkyl Halide (R-X) | NaH, K2CO3, Cs2CO3 | DMF, Acetonitrile | 3-Bromo-5-iodo-2-(alkoxy)pyridine |

| Esterification | Carboxylic Acid (R-COOH) | H2SO4 | Toluene | 3-Bromo-5-iodopyridin-2-yl ester |

| Esterification | Acyl Chloride (R-COCl) | Pyridine, Triethylamine | Dichloromethane | 3-Bromo-5-iodopyridin-2-yl ester |

| Esterification | Carboxylic Acid (R-COOH) | DCC, DMAP | Dichloromethane | 3-Bromo-5-iodopyridin-2-yl ester |

N-Derivatization Approaches (if applicable to the pyridinone tautomer)

This compound exists in a tautomeric equilibrium with its corresponding pyridinone form, 5-bromo-3-iodo-1H-pyridin-2-one. The presence of the N-H bond in the pyridinone tautomer provides a site for N-derivatization, most commonly N-alkylation or N-acylation. These modifications are crucial for building molecular complexity and are frequently employed in the synthesis of pharmaceutical analogues.

N-Alkylation: Similar to O-alkylation, N-alkylation is typically performed by treating the pyridinone with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide). The choice of base is critical to favor N-alkylation over O-alkylation. Strong bases in polar aprotic solvents often facilitate this reaction. For instance, bases like potassium carbonate or cesium carbonate in DMF have been successfully used for the N-alkylation of similar heterocyclic systems like isatin (B1672199) and substituted uracils. researchgate.netnih.gov

N-Acylation: The introduction of an acyl group onto the nitrogen atom can be achieved using acyl halides or anhydrides. This reaction is often performed under basic conditions to facilitate the nucleophilic attack of the nitrogen anion.

The regioselectivity (N- vs. O-derivatization) can be influenced by several factors, including the choice of solvent, counter-ion, and the nature of the electrophile, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Halogen-Directed Derivatization for Selective Functionalization

The presence of two different halogen atoms at positions 3 (iodine) and 5 (bromine) is a key feature of the molecule, allowing for highly selective, stepwise functionalization. This selectivity is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. The reactivity of halogens in these reactions generally follows the order: I > Br > Cl > F. nih.govmdpi.com This predictable reactivity difference enables the selective substitution of the iodine atom while leaving the bromine atom untouched for a subsequent, different coupling reaction.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron compound (e.g., a boronic acid or ester). By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at the C-I bond. For example, standard palladium catalysts like Pd(PPh3)4 are often sufficient to activate the C-I bond at lower temperatures, preserving the C-Br bond for a later transformation. nih.gov

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, creating an alkynyl-substituted pyridine. Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for selective reaction at the C-3 position. researchgate.netsoton.ac.uk This strategy is widely used to introduce rigid, linear linkers into molecular scaffolds. researchgate.net

The following table provides illustrative examples of selective cross-coupling on analogous dihalopyridine and dihalopyrimidine systems, demonstrating the principle of halogen-directed functionalization.

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Selective Position | Product | Reference |

| 2-Bromo-3-iodopyridine | Arylboronic acid | Suzuki | Pd(dppf)Cl2, K2CO3 | C-3 (Iodine) | 2-Bromo-3-arylpyridine | rsc.org |

| 5-Bromo-2-iodopyrimidine | Arylboronic acid | Suzuki | Pd(PPh3)4, Na2CO3 | C-2 (Iodine) | 5-Bromo-2-arylpyrimidine | rsc.org |

| 5-Bromo-2-iodopyrimidine | Alkynylzinc | Sonogashira-type | Pd(PPh3)4 | C-2 (Iodine) | 5-Bromo-2-alkynylpyrimidine | rsc.org |

| 6-Bromo-3-iodo-1H-indazole | Arylboronic acid | Suzuki | Pd(dppf)Cl2, Na2CO3 | C-3 (Iodine) | 6-Bromo-3-aryl-1H-indazole | rsc.org |

Strategies for Enhancing Volatility and Detectability in Analytical Methods

For analytical purposes, such as quantification and identification by chromatographic methods, derivatization is often necessary to improve the physicochemical properties of this compound.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic methodologies are indispensable in the field of chemistry for probing the intricate details of molecular structure and bonding. The following techniques are pivotal in the characterization of 3-Bromo-5-iodopyridin-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electronic effects of the bromo, iodo, and hydroxyl substituents, as well as their relative positions. The multiplicity of each signal (singlet, doublet, etc.) would arise from spin-spin coupling with neighboring protons, offering insights into the connectivity of the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon signals are indicative of their chemical environment, with carbons attached to electronegative atoms like bromine, iodine, and oxygen appearing at characteristic downfield positions.

A representative summary of expected NMR data is presented below:

| Analysis | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | 6.0 - 8.5 | Signals corresponding to the two aromatic protons and the hydroxyl proton. |

| ¹³C NMR | 90 - 160 | Resonances for the five carbon atoms of the pyridine ring, influenced by the halogen and hydroxyl substituents. |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are employed to identify the functional groups present in a molecule.

FT-IR spectroscopy of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations would be observed at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring and the C-Br and C-I bonds would be expected to show strong Raman scattering.

Key expected vibrational frequencies are summarized in the following table:

| Spectroscopic Technique | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| FT-IR | O-H Stretch | 3200 - 3600 |

| FT-IR/Raman | C=C/C=N Stretch | 1400 - 1600 |

| FT-IR/Raman | C-Br Stretch | 500 - 600 |

| FT-IR/Raman | C-I Stretch | 400 - 500 |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) analysis of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of the presence of bromine and iodine, with their distinct natural isotopic abundances.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for analyzing the purity of this compound and for identifying any potential impurities or degradation products.

| Technique | Information Obtained | Expected m/z Value for [M+H]⁺ |

| MS | Molecular weight and isotopic pattern | ~300.84 |

| HRMS | Exact mass and elemental formula | C₅H₄BrINO |

| LC-MS | Purity and identification of related substances | - |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π-π* and n-π* transitions within the substituted pyridine ring. The positions and intensities of these absorption maxima (λmax) are sensitive to the nature and position of the substituents.

| Technique | Electronic Transition | Expected λmax Range (nm) |

| UV-Vis | π → π | 200 - 300 |

| UV-Vis | n → π | 300 - 400 |

X-ray Crystallography for Solid-State Structure Determination

For crystalline samples of this compound, X-ray crystallography is the definitive method for determining its three-dimensional molecular structure in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. The resulting crystal structure would offer an unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Computational and Theoretical Investigations

In conjunction with experimental techniques, computational and theoretical chemistry provides invaluable insights into the electronic structure, properties, and reactivity of this compound. Methods such as Density Functional Theory (DFT) can be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate theoretical vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Predict NMR chemical shifts to assist in the assignment of experimental spectra.

Model electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Simulate the UV-Vis spectrum to help assign the observed absorption bands.

These computational studies provide a theoretical framework that complements and enhances the interpretation of experimental data, leading to a more complete understanding of the chemical nature of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum chemical method for investigating the electronic structure, molecular geometry, and spectroscopic properties of various chemical systems. This approach is frequently employed for halogenated pyridines and related heterocyclic compounds to provide insights that are complementary to experimental data. nih.govscispace.comresearchgate.net DFT calculations, often using functionals like B3LYP combined with appropriate basis sets, allow for the detailed analysis of molecular properties, including optimized geometry, electronic behavior, and vibrational modes. scispace.comresearchgate.netscispace.com

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process computationally seeks the lowest energy conformation on the potential energy surface. For molecules like this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum energy state.

In related studies on 3-bromo-2-hydroxypyridine, DFT methods have been used to calculate the global minimum energy for both monomer and dimer structures, providing crucial information on molecular stability and the energetics of intermolecular interactions, such as hydrogen bonding. nih.gov The interaction energy in dimer formation can be calculated as the difference between the total energy of the dimer and the sum of the energies of the two isolated monomers. nih.gov This type of energetic profiling is essential for understanding the compound's behavior in different phases.

Table 1: Representative Energetic Profile Data from DFT Calculations for a Halogenated Hydroxypyridine Monomer and Dimer. This table is illustrative, based on findings for structurally similar compounds like 3-bromo-2-hydroxypyridine.

| Parameter | Monomer | Dimer | Unit |

| Method/Basis Set | B3LYP/6-311++G(d,p) | B3LYP/6-311++G(d,p) | - |

| Global Minimum Energy | -7,606,473.06 | -15,213,012.63 | kJ/mol |

| Interaction Energy | N/A | -66.51 | kJ/mol |

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net DFT calculations are widely used to compute the energies of these frontier orbitals and the corresponding energy gap. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations. Values are representative of typical findings for substituted aromatic heterocycles.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. wolfram.comnih.gov Green and yellow areas represent regions of near-zero or intermediate potential, respectively. mdpi.com

For a molecule like this compound, MEP analysis would likely show a negative potential region around the electronegative oxygen and nitrogen atoms, indicating these as sites for electrophilic interaction. mdpi.comnih.gov Positive potential would be expected around the hydrogen atom of the hydroxyl group, marking it as a site for nucleophilic interaction. nih.gov

Table 3: General Interpretation of Molecular Electrostatic Potential (MEP) Color Coding.

| Color | Electrostatic Potential | Interpretation |

| Red | Most Negative | Electron-rich; Preferred site for electrophilic attack |

| Orange/Yellow | Intermediate Negative | Moderately electron-rich |

| Green | Near-Zero | Neutral region |

| Blue | Most Positive | Electron-poor; Preferred site for nucleophilic attack |

DFT calculations are highly effective for predicting the vibrational frequencies of molecules. luxprovide.lu These theoretical calculations are instrumental in the assignment and interpretation of experimental vibrational spectra, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy. scispace.comscispace.com The computed harmonic vibrational frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical method, leading to excellent agreement with experimental data. scispace.comnih.gov

The potential energy distribution (PED) analysis, performed using the results of these calculations, allows for the assignment of each vibrational mode to specific internal coordinates (e.g., stretching, bending, or torsion) of the molecule. scispace.com This detailed assignment provides a complete understanding of the molecule's vibrational dynamics.

Table 4: Representative Comparison of Calculated and Experimental Vibrational Frequencies. This table presents hypothetical data for key functional groups in this compound, based on typical results for similar compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3650 | 3504 | 3490 |

| C=C/C=N Ring Stretch | 1610 | 1546 | 1550 |

| C-H Ring Bend | 1255 | 1205 | 1200 |

| C-I Stretch | 615 | 590 | 585 |

| C-Br Stretch | 550 | 528 | 530 |

By integrating insights from FMO and MEP analyses, DFT provides a robust framework for predicting a molecule's reactivity. The MEP map visually identifies the most probable sites for electrophilic and nucleophilic attack based on electrostatic potential. wolfram.comnih.gov For instance, the regions of negative potential (red) on the MEP surface of this compound would indicate the most likely sites for protonation or interaction with other electrophiles.

Ab Initio Methods

Ab initio (from first principles) methods represent another class of quantum chemical calculations used for molecular characterization. Unlike DFT, which relies on a functional of the electron density, ab initio methods, such as Hartree-Fock (HF), derive their results directly from fundamental physical constants and the principles of quantum mechanics without relying on empirical parameters.

HF theory is often used in conjunction with DFT to provide a comparative analysis of molecular properties. nih.govresearchgate.net While computationally more demanding than DFT for a given level of accuracy, ab initio methods can provide valuable benchmarks. For instance, studies on 2-amino-5-iodopyridine and 3-bromo-2-hydroxypyridine have utilized both HF and DFT methods to calculate equilibrium geometry and harmonic vibrational frequencies, with the results from both approaches being compared to experimental data. nih.govnih.gov The combination of these methods offers a more comprehensive theoretical understanding of the molecule's structure and properties.

Applications in Medicinal Chemistry and Pharmaceutical Sciences

Role as a Privileged Scaffold and Building Block for Drug Candidates

The pyridin-2-ol nucleus, a tautomeric form of 2-pyridone, is recognized as a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The pyridin-2-ol core possesses key physicochemical properties, including weak alkalinity and the ability to act as both a hydrogen-bond donor and acceptor, which facilitates interactions with a wide range of proteins.

3-Bromo-5-iodopyridin-2-ol serves as an exemplary building block for constructing more complex drug candidates. Its importance is underscored by its role as a key pharmaceutical intermediate. guidechem.comijssst.infochemicalbook.com The presence of three distinct functional groups—a hydroxyl group, a bromine atom, and an iodine atom—at specific positions on the pyridine (B92270) ring allows for regioselective chemical modifications. This structural feature enables chemists to introduce a variety of functional groups and build diverse molecular libraries for screening against different diseases. pipzine-chem.com For instance, the related precursor, 2-amino-5-bromo-3-iodopyridine, is a crucial intermediate in the synthesis of tyrosine kinase inhibitors, a class of drugs widely used in cancer chemotherapy. ijssst.info The amino group in this precursor can be converted to the hydroxyl group of this compound via diazotization, highlighting a direct synthetic link to pharmacologically relevant molecules. guidechem.com

The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds further enhances its utility. The C-I bond is typically more reactive in transition metal-catalyzed cross-coupling reactions, allowing for sequential and controlled modifications at the C5 and C3 positions. This makes this compound a highly valuable and versatile starting material for creating novel compounds with specific pharmacological profiles. pipzine-chem.comnbinno.com

Structure-Activity Relationship (SAR) Studies of Pyridinol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying the scaffold to understand the role of each component—the pyridinol core, the bromine atom, and the iodine atom—in interacting with a biological target.

The halogen atoms at the C3 and C5 positions are critical focal points for SAR exploration. Key aspects investigated include:

Halogen Identity: Replacing bromine or iodine with other halogens (fluorine, chlorine) or pseudo-halogens can modulate the compound's electronic properties, size, and lipophilicity. For example, studies on other halogenated heterocycles have shown that highly electronegative atoms like fluorine can significantly enhance binding affinity and selectivity for a target enzyme. mdpi.com

Positional Isomerism: Moving the halogen substituents to other positions on the pyridine ring helps to map the steric and electronic requirements of the target's binding pocket.

Substitution: Replacing the halogens with various other functional groups (e.g., alkyl, aryl, amino, cyano groups) through cross-coupling reactions allows for a comprehensive exploration of the chemical space around the pyridinol core.

Quantitative structure-activity relationship (QSAR) models can be developed from these studies to predict the activity of newly designed compounds. nih.gov Such models for halogenated pyrimidine derivatives, for instance, have been used to identify key structural features necessary for inhibiting biological targets like human dihydroorotate dehydrogenase. nih.gov These principles are directly applicable to the this compound scaffold in designing potent and selective inhibitors.

| Structural Modification | Potential Impact on Activity | Rationale |

| Replacement of Iodine at C5 | Modulation of potency and selectivity | Varies steric bulk and electronic interactions in the binding pocket. |

| Replacement of Bromine at C3 | Fine-tuning of electronic properties | Affects the acidity of the hydroxyl group and hydrogen bonding capacity. |

| Derivatization of -OH group | Altered solubility and cell permeability | O-alkylation or O-acylation can modify pharmacokinetic properties. |

| Introduction of aryl group at C5 | Enhanced binding via π-π stacking | Can occupy hydrophobic pockets and form additional interactions with the target. |

Design Principles for Pyridinol-Based Bioactive Molecules

The design of new bioactive molecules based on the this compound scaffold is guided by several key principles derived from SAR studies and an understanding of drug-receptor interactions.

Scaffold Hopping and Bioisosterism: The pyridinol core can serve as a bioisosteric replacement for other heterocyclic systems or functional groups (like a catechol or a carboxylic acid) in known active compounds, potentially improving properties such as metabolic stability or oral bioavailability.

Exploitation of Halogen Bonding: The iodine and bromine atoms can participate in halogen bonding—a non-covalent interaction between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom on a protein). This interaction can be highly directional and specific, contributing significantly to the binding affinity and selectivity of a drug candidate.

Vectorial Design: The distinct reactivity of the C-I and C-Br bonds allows for a "vectorial" or directional approach to synthesis. Chemists can first modify the more reactive C5-iodine position and then the C3-bromine position, allowing for the controlled, stepwise construction of a target molecule with a precise three-dimensional arrangement of functional groups designed to fit a specific biological target.

Inhibition of Biological Targets and Enzyme Activities

The this compound scaffold is a promising starting point for the development of inhibitors for various biological targets, particularly enzymes involved in disease pathways. The structural features of this compound make it suitable for targeting ATP-binding sites in kinases, a major class of drug targets.

The related compound, 2-amino-5-bromo-3-iodopyridine, is a known and important intermediate in the synthesis of potent tyrosine kinase inhibitors. ijssst.info Tyrosine kinases are critical enzymes that regulate cell signaling pathways involved in cell growth, proliferation, and differentiation. Dysregulation of these enzymes is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives built from the this compound scaffold can be designed to compete with ATP for the kinase binding site, thereby inhibiting its activity and blocking downstream signaling.

Furthermore, halogenated heterocyclic compounds have shown inhibitory activity against a range of other enzymes. For example, various halogenated derivatives have been developed as selective inhibitors of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com The strategic placement of halogens on the pyridinol ring can therefore be used to achieve high potency and selectivity against specific enzyme targets.

| Potential Enzyme Target Class | Role of the Scaffold | Examples of Related Inhibitors |

| Tyrosine Kinases | Core structure occupies the ATP-binding pocket; halogens provide key interactions. | Kinase inhibitors used in oncology. ijssst.info |

| Dihydroorotate Dehydrogenase | Pyrimidine-like core mimics the natural substrate. | Halogenated pyrimidine derivatives. nih.gov |

| Monoamine Oxidase-B (MAO-B) | Heterocyclic core with lipophilic halogen substituents fits into the enzyme's hydrophobic cavity. | Halogenated pyrazolines. mdpi.com |

Development of Novel Therapeutic Agents

The versatility of this compound as a chemical building block directly translates into its potential for the development of novel therapeutic agents across different disease areas. Its primary application lies in oncology, given its connection to the synthesis of kinase inhibitors. ijssst.info By leveraging the scaffold's potential for diversification, medicinal chemists can generate libraries of novel compounds for screening against panels of kinases or other cancer-related targets.

Beyond cancer, the pyridinol scaffold is being explored for other therapeutic applications. The ability to fine-tune the structure allows for the optimization of activity against targets in areas such as:

Inflammatory Diseases: Targeting kinases involved in inflammatory signaling pathways.

Neurodegenerative Disorders: Developing inhibitors for enzymes like MAO-B, as seen with other halogenated heterocycles. mdpi.com

Infectious Diseases: Creating agents that inhibit essential enzymes in bacteria or viruses.

The development process typically involves synthesizing a series of analogues based on the this compound core, followed by biological evaluation to identify lead compounds. These leads are then further optimized for potency, selectivity, and pharmacokinetic properties to produce a clinical candidate. The strategic importance of this intermediate is highlighted by its role in creating targeted therapies that can offer improved efficacy and reduced side effects compared to traditional treatments. pipzine-chem.com

Late-Stage Functionalization of Complex Pharmaceutical Structures

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves modifying a complex molecule, such as a drug candidate or a natural product, in the final steps of its synthesis. nih.govresearchgate.net This approach allows for the rapid generation of analogues without having to restart the synthesis from scratch, significantly accelerating the optimization of lead compounds.

The this compound scaffold is exceptionally well-suited for LSF strategies due to its two distinct halogen "handles." The C-Br and C-I bonds can be selectively targeted by a wide array of modern catalytic reactions, particularly transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov

Common LSF reactions applicable to this scaffold include:

Suzuki Coupling: To introduce new aryl or heteroaryl groups.

Sonogashira Coupling: To install alkyne functionalities.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

Cyanation: To add a nitrile group.

The differential reactivity between the C-I and C-Br bonds is a key advantage. The C-I bond is more reactive and can be functionalized under milder conditions, leaving the C-Br bond intact for a subsequent, different transformation. This orthogonality enables the precise and sequential introduction of diverse chemical functionalities into a complex molecule, providing a powerful tool for exploring SAR and fine-tuning the properties of a potential drug. rsc.org This capability makes this compound and related structures invaluable for medicinal chemists seeking to efficiently edit and improve complex bioactive molecules. nih.gov

Catalytic Applications and Mechanistic Studies

Halogen Bonding in Organocatalysis

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). This interaction is directional and has been increasingly exploited in the design of organocatalysts. The strength of the halogen bond is influenced by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group it is attached to.

Recent research has demonstrated that the efficacy of halogen bond donors can be significantly enhanced by the presence of an intramolecular hydrogen bond to the electron-rich equatorial belt of the halogen atom. This concept, termed the Hydrogen Bond enhanced Halogen Bond (HBeXB), has been shown to improve catalytic performance. nih.gov In a benchmark halide abstraction reaction, an organocatalyst featuring this HBeXB motif demonstrated significantly increased product conversion compared to a traditional bidentate halogen bonding catalyst. nih.gov The HBeXB catalyst nearly doubled the product yield and exhibited a rate constant more than twice that of the non-hydrogen bonding analogue. nih.gov

The principle of halogen bonding can be explained by two key models mdpi.com:

The σ-hole concept : This model describes a region of positive electrostatic potential on the outermost portion of the halogen atom, along the axis of the R-X bond (where R is the rest of the molecule and X is the halogen). This positive region, or σ-hole, can interact favorably with electron-rich species. mdpi.com

Molecular Orbital (MO) Theory : This theory explains the interaction through the stabilization that occurs when the highest occupied molecular orbital (HOMO) of the Lewis base interacts with the lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the R-X bond. mdpi.com

While 3-bromo-5-iodopyridin-2-ol itself is not the direct catalyst in these studies, its structural motifs are central to the design of such advanced organocatalysts that utilize the strong halogen bonding capabilities of iodine and the modulating effects of the pyridine (B92270) ring and its substituents.

Metal-Catalyzed Transformations Involving this compound

The differential reactivity of the C-I and C-Br bonds in this compound makes it a valuable substrate for selective, metal-catalyzed cross-coupling reactions. The carbon-iodine bond is typically more reactive towards oxidative addition to a metal center than the carbon-bromine bond, allowing for regioselective functionalization. This stepwise modification is crucial for the synthesis of complex, polysubstituted pyridines.

One notable application is in the synthesis of 2-substituted furo-pyridines. In a nickel-catalyzed tandem Sonogashira coupling-cyclization reaction, this compound was successfully coupled with an alkyne. mdpi.com This demonstrates the utility of the compound as a building block for constructing fused heterocyclic systems.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product Class | Yield |

|---|---|---|---|---|---|

| This compound | Alkyne | NiCl₂ / 5-nitro-1,10-phenanthroline | Tandem Sonogashira coupling-cyclization | Furo-pyridine | 35% |

While the pyridin-2-ol is specifically mentioned in the nickel-catalyzed reaction, closely related aminopyridine analogues have been used extensively in palladium-catalyzed reactions. For instance, 5-bromo-3-iodoaminopyridine has been employed in double Sonogashira reactions to synthesize various substituted 7-azaindoles, which are of interest for their potential biological activities. mdpi.comresearchgate.net These reactions highlight the synthetic potential of the 3-bromo-5-iodo-pyridine scaffold in accessing complex molecular architectures through transition metal catalysis.

Mechanistic Elucidation of Reactions Catalyzed by or Involving the Compound

Halogen Bonding Organocatalysis: The mechanism by which Hydrogen Bond enhanced Halogen Bond (HBeXB) catalysts function involves two key advantages over simple halogen bond donors: molecular preorganization and halogen bond augmentation. nih.gov The intramolecular hydrogen bond is hypothesized to pre-organize the catalyst's conformation, making the halogen's σ-hole more accessible for binding to the substrate. Furthermore, the hydrogen bond donates electron density to the halogen, which paradoxically enhances the magnitude of the σ-hole, thereby strengthening its interaction with the substrate (e.g., an abstracted halide). nih.gov This leads to a more stabilized transition state and an accelerated reaction rate.

Metal-Catalyzed Transformations: The mechanism for the metal-catalyzed transformations involving this compound, such as the Sonogashira coupling, follows a well-established catalytic cycle. In the case of the nickel-catalyzed synthesis of furo-pyridines, the proposed mechanism is a tandem sequence:

Sonogashira Coupling:

Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the more reactive C-I bond of this compound to form a Ni(II) intermediate.

Transmetalation/Dehydrohalogenation: The terminal alkyne reacts with a base to form a nickel-alkynylide species.

Reductive Elimination: The coupled product is formed, and the Ni(0) catalyst is regenerated.

Cyclization: Following the coupling, an intramolecular cyclization occurs where the hydroxyl group of the pyridinol attacks the newly installed alkyne moiety, leading to the formation of the furan ring. This annulation step creates the final furo-pyridine product. mdpi.com

The selectivity for the C-I bond over the C-Br bond is a key feature of this process, allowing the bromine atom to be retained in the product for potential subsequent synthetic modifications.

常见问题

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75 | |

| Nucleophilic Substitution | KI, DMSO, 100°C, 12 hrs | 50–60 |

Advanced: How can regioselectivity challenges during halogenation be addressed?

Regioselectivity in halogenation is influenced by directing groups and reaction conditions. The hydroxyl group at the 2-position directs electrophilic substitution to the para (5-position) and meta (3-position) sites. Computational modeling (DFT studies) can predict reactivity, while additives like Lewis acids (e.g., FeCl₃) enhance selectivity. For example, iodination at the 5-position is favored under acidic conditions (pH 3–5) due to protonation of the hydroxyl group, which alters electron density .

Basic: What characterization techniques validate the structure of this compound?

Key techniques include:

- NMR Spectroscopy : H NMR (δ 8.2–8.5 ppm for pyridine protons) and C NMR (distinct peaks for Br/I-substituted carbons).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 314.85).

- X-ray Crystallography : Resolves halogen positioning and hydrogen-bonding networks .

Advanced: How does this compound compare to structural analogs in enzyme inhibition?

Comparative studies show that bromine and iodine at the 3- and 5-positions enhance steric bulk and halogen bonding, increasing affinity for enzymes like cytochrome P450. For example:

Q. Table 2: Enzyme Inhibition (IC₅₀ Values)

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | CYP3A4 | 2.1 | |

| 5-Bromo-3-chloropyridin-2-ol | CYP3A4 | 8.7 | |

| 3-Iodo-5-methylpyridin-2-ol | CYP3A4 | 5.3 |

Halogen positioning significantly impacts binding kinetics, with iodine providing stronger van der Waals interactions .

Data Contradiction: How to resolve discrepancies in reported bioactivity?

Conflicting bioactivity data (e.g., antimicrobial IC₅₀ variations) may arise from assay conditions (pH, solvent) or impurity profiles. Recommendations:

- Reproducibility Checks : Standardize solvents (e.g., DMSO concentration ≤1%) and cell lines.

- HPLC Purity Analysis : Ensure ≥95% purity via reverse-phase chromatography.

- Dose-Response Curves : Use 8–10 concentration points to improve accuracy .

Advanced: What retrosynthesis strategies apply to this compound?

Retrosynthetic analysis via AI tools (e.g., Reaxys or Pistachio models) suggests disconnecting the C-I bond first, using 3-bromo-2-hydroxypyridine as a precursor. Alternative routes involve cross-coupling reactions with iodopyridine boronic esters. Feasible pathways prioritize atom economy and minimal protecting groups .

Basic: What solvents and conditions stabilize this compound during storage?

Store under inert gas (Ar/N₂) at –20°C in amber vials. Use anhydrous DMSO or THF for dissolution to prevent hydrolysis. Stability tests show <5% degradation over 6 months under these conditions .

Advanced: How to design derivatives for improved pharmacokinetics?

Modify the hydroxyl group (e.g., methylation or acetylation) to enhance blood-brain barrier penetration. Pharmacokinetic modeling (e.g., SwissADME) predicts logP values; methylated derivatives (logP ~2.5) show better bioavailability than polar analogs (logP ~1.8) .

Basic: What safety protocols handle this compound?

Wear nitrile gloves and PPE due to potential skin irritation. Avoid aqueous workups without neutralization (e.g., use NaHCO₃ for acidic byproducts). Waste disposal follows halogenated organic waste guidelines .

Advanced: What in silico tools predict its reactivity in catalytic systems?

DFT calculations (Gaussian 16) model transition states for cross-coupling reactions. Molecular docking (AutoDock Vina) simulates enzyme interactions, guiding functionalization for target-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。